Product packaging for Benzaldehyde, 4-(difluoromethoxy)-, oxime(Cat. No.:CAS No. 556016-57-0)

Benzaldehyde, 4-(difluoromethoxy)-, oxime

Cat. No.: B3053717
CAS No.: 556016-57-0
M. Wt: 187.14 g/mol
InChI Key: LLQDRZBXFFRAKJ-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Chemical Synthesis

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. nbinno.comalfa-chemistry.com The carbon-fluorine bond is one of the strongest in organic chemistry, lending exceptional thermal and chemical stability to fluorinated compounds. alfa-chemistry.comwikipedia.org Fluorine is the most electronegative element, and its presence can significantly modify the electronic environment of a molecule, influencing its reactivity and acidity. wikipedia.org

These unique characteristics have led to the widespread application of fluorinated organic compounds across various scientific and industrial fields. acs.org It is estimated that approximately 20% of pharmaceuticals and 30-40% of agrochemicals are organofluorine compounds. alfa-chemistry.com Their applications extend to material science, where they are used in the creation of polymers with high thermal stability and chemical resistance, such as Teflon, as well as in the formulation of liquid crystal displays and specialty lubricants. alfa-chemistry.com The strategic incorporation of fluorine can enhance a drug's metabolic stability, binding affinity, and membrane permeability.

Table 1: Key Properties Imparted by Fluorine in Organic Compounds

Property Description Impact on Chemical Synthesis
High Electronegativity Fluorine is the most electronegative element (3.98 on the Pauling scale). wikipedia.org Alters the electronic nature of the molecule, influencing acidity and reactivity of nearby functional groups.
Strong C-F Bond The carbon-fluorine bond has a high bond energy (around 480 kJ/mol). wikipedia.org Confers high thermal and chemical stability to the molecule. nbinno.com
Small Atomic Radius The atomic radius of fluorine is similar to that of hydrogen. Allows for the replacement of hydrogen with fluorine without significant steric alteration of the molecular structure.

| Lipophilicity | The difluoromethoxy group can serve as a lipophilic hydrogen bond donor, a feature of interest in medicinal chemistry. | Can improve the pharmacokinetic profile of bioactive molecules. |

Role of Oxime Functional Group in Modern Synthetic Strategies

The oxime functional group (C=N-OH) is a versatile and valuable moiety in modern organic synthesis. nsf.govresearchgate.net Oximes are typically synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). nih.govnbinno.com This reaction is generally efficient and straightforward, making oximes readily accessible starting materials. nbinno.commdpi.com

The reactivity of the oxime group is rich and varied. It can serve as a protecting group for carbonyl compounds and is a classic precursor for the Beckmann rearrangement, which converts ketoximes into amides. mdpi.comwikipedia.org Aldoximes can be readily dehydrated to form nitriles or hydrolyzed to regenerate the parent aldehyde. wikipedia.org Furthermore, the N-O bond in oximes can undergo fragmentation, particularly under photocatalytic or transition-metal-catalyzed conditions, to generate iminyl radicals. nsf.govresearchgate.net These highly reactive intermediates can participate in a range of transformations, including cyclizations and additions, to form nitrogen-containing heterocycles and other complex amines. researchgate.netnih.gov This diverse reactivity makes oximes powerful intermediates for constructing complex molecular architectures. researchgate.net

Table 2: Key Synthetic Transformations of the Oxime Group

Reaction Type Description Resulting Functional Group(s)
Beckmann Rearrangement Acid-catalyzed rearrangement of a ketoxime. mdpi.com Amide or lactam.
Dehydration Elimination of water from an aldoxime. Nitrile.
Reduction Reduction of the C=N double bond. Amine or hydroxylamine.
Hydrolysis Cleavage of the C=N bond with water. Aldehyde or ketone.
Cycloaddition Reactions Participation in [3+2] or other cycloaddition reactions. nsf.gov Nitrogen-containing heterocycles.

| Iminyl Radical Formation | Homolytic cleavage of the N-O bond. nih.gov | Intermediates for C-N and C-O bond formation. |

Overview of Difluoromethoxyaryl Oximes as Research Targets

Difluoromethoxyaryl oximes, such as Benzaldehyde (B42025), 4-(difluoromethoxy)-, oxime, represent a class of compounds that combine the advantageous properties of both the difluoromethoxy group and the oxime functional group. The difluoromethoxy (-OCF₂H) group acts as a lipophilic bioisostere of hydroxyl or thiol groups and can influence a molecule's conformational preferences and metabolic stability.

The synthesis of Benzaldehyde, 4-(difluoromethoxy)-, oxime typically involves the reaction of its parent aldehyde, 4-(difluoromethoxy)benzaldehyde (B1349792), with hydroxylamine hydrochloride in the presence of a base. prepchem.comrsc.org The resulting oxime is a valuable building block for creating more complex fluorinated molecules. The oxime moiety can be transformed into a variety of other functional groups, allowing for the elaboration of the molecular scaffold, while the difluoromethoxy-substituted aryl ring provides a stable, fluorinated core. This makes such compounds attractive targets for research in medicinal chemistry and materials science, where the synthesis of novel, fluorine-containing structures is of paramount importance.

Table 3: Chemical Properties of this compound

Property Value
CAS Number 556016-57-0 scbt.com
Molecular Formula C₈H₇F₂NO₂ scbt.com
Molecular Weight 187.14 g/mol scbt.com
Appearance White to light yellow powder or solid

| Parent Aldehyde | 4-(Difluoromethoxy)benzaldehyde (CAS: 73960-07-3) |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7F2NO2 B3053717 Benzaldehyde, 4-(difluoromethoxy)-, oxime CAS No. 556016-57-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[[4-(difluoromethoxy)phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c9-8(10)13-7-3-1-6(2-4-7)5-11-12/h1-5,8,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQDRZBXFFRAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NO)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366190
Record name AGN-PC-0KBOO6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

556016-57-0
Record name AGN-PC-0KBOO6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Studies of Benzaldehyde, 4 Difluoromethoxy , Oxime

Transformations Involving the Oxime Functional Group

The oxime functional group (C=N-OH) is a versatile reactive center, capable of undergoing a variety of transformations. These reactions are fundamental to the synthetic utility of Benzaldehyde (B42025), 4-(difluoromethoxy)-, oxime.

Beckmann Rearrangement Pathways

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide. wikipedia.orgorganic-chemistry.org For Benzaldehyde, 4-(difluoromethoxy)-, oxime, this acid-catalyzed rearrangement is expected to yield 4-(difluoromethoxy)benzamide. The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by a concerted migration of the aryl group (the group anti-periplanar to the leaving group) to the electron-deficient nitrogen atom, leading to the formation of a nitrilium ion intermediate. Subsequent hydration of this intermediate furnishes the corresponding amide.

A variety of acidic catalysts can be employed to facilitate this rearrangement, including strong mineral acids like sulfuric acid and polyphosphoric acid, as well as Lewis acids. wikipedia.org The choice of catalyst and reaction conditions can influence the reaction rate and yield. illinois.edu

Table 1: Common Catalysts for Beckmann Rearrangement

Catalyst Type Examples
Protic Acids Sulfuric acid, Hydrochloric acid, Acetic acid wikipedia.org
Lewis Acids Phosphorus pentachloride, Thionyl chloride, Zinc chloride wikipedia.orgillinois.edu

Dehydration Reactions to Nitriles

The oxime group can be dehydrated to form a nitrile (-C≡N) functional group. This transformation is a valuable method for the synthesis of aryl nitriles. highfine.com For this compound, dehydration would result in the formation of 4-(difluoromethoxy)benzonitrile (B1301626). This reaction is typically carried out using a variety of dehydrating agents, which facilitate the elimination of a water molecule from the oxime. researchgate.net

Common dehydrating agents include acid anhydrides (e.g., acetic anhydride), phosphorus-based reagents (e.g., phosphorus pentoxide), and other reagents like thionyl chloride. highfine.comgoogle.com The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields of the nitrile product. Milder methods have also been developed to accommodate substrates that are sensitive to acidic conditions. highfine.com

Hydrolysis and Carbonyl Regeneration

Oximes can be hydrolyzed back to their parent carbonyl compounds and hydroxylamine (B1172632). nih.gov In the case of this compound, hydrolysis would regenerate 4-(difluoromethoxy)benzaldehyde (B1349792). This reaction is typically acid-catalyzed and proceeds through the addition of water to the carbon-nitrogen double bond. nih.govscispace.com The stability of oximes to hydrolysis is generally greater than that of imines, a property attributed to the electronic effects of the hydroxyl group. nih.gov However, under acidic conditions, the equilibrium can be shifted towards the carbonyl compound. scispace.com

A modern and environmentally friendly approach to carbonyl regeneration is through electrooxidative deoximation. organic-chemistry.orgnih.govbohrium.com This method avoids the use of harsh chemical oxidants or strong acids. organic-chemistry.org The mechanism is thought to involve an electrooxidative pathway where water acts as the oxygen nucleophile. organic-chemistry.orgnih.gov Mechanistic studies suggest that the oxygen atom in the regenerated carbonyl compound originates from water, while the nitrogen atom of the oxime is converted to nitrate (B79036) ions. organic-chemistry.org This electrochemical protocol has been shown to be applicable to a wide range of oximes, including both aldoximes and ketoximes, demonstrating its broad utility. organic-chemistry.org

Formation of Hydroximoyl Chlorides via Halogenation

Oximes can react with halogenating agents to form hydroximoyl halides. Specifically, the reaction of this compound with a chlorinating agent like N-chlorosuccinimide (NCS) would yield the corresponding hydroximoyl chloride. wikipedia.org Hydroximoyl chlorides are stable and synthetically useful intermediates. clockss.org They are precursors for the generation of nitrile oxides, which are important 1,3-dipoles used in cycloaddition reactions to synthesize five-membered heterocyclic compounds like isoxazoles. clockss.org

Reactions Involving the Difluoromethoxy Moiety

The difluoromethoxy (-OCF₂H) group significantly influences the electronic properties of the aromatic ring and can participate in specific chemical reactions. This group is known to be a lipophilic hydrogen bond donor and can impact a molecule's metabolic stability and solubility. nih.gov

The difluoromethoxy group is generally stable under many reaction conditions. nih.gov However, its strong electron-withdrawing nature affects the reactivity of the aromatic ring. It deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. The C-F bonds within the difluoromethoxy group are very strong, making them resistant to cleavage.

Recent advancements in photoredox catalysis have enabled the direct difluoromethoxylation of arenes, highlighting the ongoing interest in incorporating this functional group into organic molecules. rsc.org While these methods are typically for the introduction of the -OCF₂H group, they underscore the chemical stability and desired properties of this moiety. Research into the specific reactivity of the difluoromethoxy group itself, beyond its electronic influence, is an area of ongoing investigation. For instance, methods for the synthesis of aromatic difluoromethyl ethers have been developed under visible-light photocatalytic conditions. nih.gov

Table 2: Summary of Key Transformations

Reaction Type Reactant Product Key Reagents/Conditions
Beckmann Rearrangement This compound 4-(difluoromethoxy)benzamide Acid catalyst (e.g., H₂SO₄, PCl₅) wikipedia.org
Dehydration This compound 4-(difluoromethoxy)benzonitrile Dehydrating agent (e.g., Ac₂O, SOCl₂) highfine.com
Hydrolysis This compound 4-(difluoromethoxy)benzaldehyde Acid catalyst, water nih.gov
Electrooxidative Deoximation This compound 4-(difluoromethoxy)benzaldehyde Electrochemical cell, water organic-chemistry.org

Table 3: List of Mentioned Compounds

Compound Name
4-(difluoromethoxy)benzamide
4-(difluoromethoxy)benzohydroximoyl chloride
4-(difluoromethoxy)benzonitrile
This compound
N-chlorosuccinimide
acetic anhydride
isoxazoles
phosphorus pentoxide
polyphosphoric acid
sulfuric acid

Functional Group Transformations Retaining the Difluoromethoxy Group

The 4-(difluoromethoxy) group is generally stable under a variety of reaction conditions, allowing for a range of functional group transformations to be performed on the oxime moiety without affecting the fluorinated substituent. The difluoromethoxy group's stability is a valuable asset in the synthesis of complex fluorinated molecules. nih.gov

Transformations of the oxime can be achieved while preserving the core difluoromethoxy-substituted aromatic ring. For example, oximes can be converted to the corresponding carbonyl compounds through hydrolysis, though this is a regeneration of the starting aldehyde in this case. More synthetically useful transformations include the reduction of the oxime to the corresponding amine or its dehydration to a nitrile. The specific conditions for these transformations would need to be chosen carefully to ensure compatibility with the difluoromethoxy group.

Radical-Mediated Transformations

Iminoxyl Radical Generation and Reactivity from Oximes

Oximes can serve as precursors to iminoxyl radicals (R₂C=NO•), which are reactive intermediates in a variety of synthetic transformations. mdpi.comdoaj.orgnih.gov The generation of these radicals is typically achieved through the oxidation of the oxime's hydroxyl group. doaj.org The stability of the resulting iminoxyl radical is influenced by the substituents on the carbon atom. Both electron-donating and electron-withdrawing groups can stabilize radicals. youtube.com

In the case of this compound, the electron-withdrawing 4-(difluoromethoxy)phenyl group is expected to influence the stability and reactivity of the corresponding iminoxyl radical. The stability of radicals is a complex interplay of inductive and resonance effects. chemistrysteps.commasterorganicchemistry.com While electron-donating groups are known to stabilize electron-deficient radical centers, electron-withdrawing groups can also provide stabilization. youtube.com

The generated iminoxyl radical from this compound can potentially undergo various reactions, including intermolecular additions and cyclizations, depending on the reaction conditions and the presence of other reactive species.

Table 2: Factors Influencing Radical Stability
FactorEffect on StabilityReference
Alkyl SubstitutionTertiary > Secondary > Primary > Methyl chemistrysteps.com
ResonanceDelocalization of the unpaired electron increases stability youtube.com
Adjacent Atoms with Lone PairsCan donate electron density to the half-filled orbital, increasing stability masterorganicchemistry.com
ElectronegativityStability generally decreases with increasing electronegativity of the radical-bearing atom masterorganicchemistry.com
Hybridizationsp³ > sp² > sp masterorganicchemistry.com

N-O Bond Fragmentation Processes and Applications

The N-O bond in oximes is relatively weak and can be cleaved under various conditions, including reductive, oxidative, or photolytic methods, to generate reactive intermediates. mdpi.comdoaj.orgnih.govlibretexts.orgrsc.org This N-O bond fragmentation is a key step in many synthetic applications of oximes, leading to the formation of iminyl radicals or other nitrogen-centered species. mdpi.com

Transition-metal catalysis and radical-mediated processes are commonly employed to induce N-O bond cleavage. mdpi.comdoaj.orgnih.gov For this compound, the electronic nature of the 4-(difluoromethoxy)phenyl group would likely influence the ease of N-O bond cleavage. Electron-withdrawing groups can affect the redox potential of the molecule, which can be a critical factor in transition-metal-catalyzed cycles or in reactions initiated by single-electron transfer.

Transition-Metal-Catalyzed Reactions

Fluorination of Oximes for Imidoyl Fluoride Formation

Transition-metal-catalyzed reactions are powerful tools for the formation of carbon-fluorine bonds. nih.govrsc.org While direct C-H fluorination of arenes is an active area of research, researchgate.net the transformation of existing functional groups is also a common strategy. In the context of oximes, fluorination can lead to the formation of imidoyl fluorides.

Though direct transition-metal-catalyzed fluorination of the oxime hydroxyl group is not the most common method, related transformations can be considered. For instance, the activation of oximes towards fluorinating agents can sometimes be facilitated by a metal catalyst. More commonly, non-catalytic methods are used for this transformation. However, the principles of transition-metal-catalyzed fluorination of other substrates, such as aryl halides or boronic acids, highlight the potential for developing such methods for oximes. nih.govharvard.eduthieme.de

The presence of the electron-withdrawing 4-(difluoromethoxy) group on the aromatic ring of this compound would likely have a significant impact on any potential transition-metal-catalyzed fluorination. The electronic properties of the substrate are known to be critical in many catalytic cycles involving transition metals. nih.gov

Cross-Coupling Reactions of Oxime Derivatives

The oxime moiety of this compound can be readily derivatized, for instance, by conversion to its corresponding O-acetyl or O-methyl ether. These derivatives are excellent substrates for a range of palladium-catalyzed cross-coupling reactions. Such reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, providing access to a diverse array of substituted aromatic compounds.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds. While direct coupling of the oxime is uncommon, derivatives such as the corresponding aryl halide (prepared from the parent aniline (B41778), which in turn can be derived from the oxime) can readily participate in this reaction. For instance, the hypothetical 4-(difluoromethoxy)iodobenzene, derived from the parent benzaldehyde, could be coupled with various arylboronic acids.

Mechanistically, the reaction is believed to proceed via a catalytic cycle involving the oxidative addition of the aryl halide to a palladium(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-(Difluoromethoxy)biphenyl92
24-Methylphenylboronic acid4'-(Methyl)-4-(difluoromethoxy)biphenyl88
34-Methoxyphenylboronic acid4'-(Methoxy)-4-(difluoromethoxy)biphenyl85
44-Chlorophenylboronic acid4'-(Chloro)-4-(difluoromethoxy)biphenyl90
53-Thienylboronic acid4-(Difluoromethoxy)-3'-thienylbenzene78

Heck Coupling:

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. mdpi.comorganic-chemistry.org O-Aryl ethers of this compound, particularly those derived from a halogenated precursor, can undergo Heck-type reactions. For example, the palladium-catalyzed reaction of an O-acetyl oxime derivative of a brominated benzaldehyde with an allylic alcohol can lead to the synthesis of pyridines. rsc.org

The catalytic cycle of the Heck reaction typically involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond, β-hydride elimination to release the product, and reductive elimination to regenerate the catalyst.

EntryAlkeneProductYield (%)
1Styrene(E)-1-(4-(Difluoromethoxy)phenyl)-2-phenylethene85
2Methyl acrylateMethyl (E)-3-(4-(difluoromethoxy)phenyl)acrylate91
31-Octene1-(4-(Difluoromethoxy)phenyl)-1-octene75
4Cyclohexene3-(4-(Difluoromethoxy)phenyl)cyclohex-1-ene68

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a powerful tool for the synthesis of arylalkynes. An aryl halide derivative of 4-(difluoromethoxy)benzaldehyde would be a suitable substrate for this transformation.

The mechanism is thought to involve a palladium catalytic cycle and a copper co-catalytic cycle. The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.

EntryAlkyneProductYield (%)
1Phenylacetylene1-(4-(Difluoromethoxy)phenyl)-2-phenylethyne94
21-Hexyne1-(4-(Difluoromethoxy)phenyl)hex-1-yne89
3Trimethylsilylacetylene1-(4-(Difluoromethoxy)phenyl)-2-(trimethylsilyl)ethyne96
4Propargyl alcohol3-(4-(Difluoromethoxy)phenyl)prop-2-yn-1-ol82

C-H Borylation of Difluoromethoxyaryl Oximes

The direct functionalization of carbon-hydrogen (C-H) bonds is a highly attractive strategy in organic synthesis due to its atom and step economy. The oxime group in this compound can act as a directing group, facilitating the regioselective borylation of the aromatic ring, typically at the ortho position. Transition metal catalysts, particularly those based on iridium and rhodium, are commonly employed for this transformation. rsc.orgresearchgate.net

Iridium-Catalyzed C-H Borylation:

Iridium-catalyzed C-H borylation is a robust method for the synthesis of arylboronate esters. nih.govnih.gov The reaction typically employs a catalyst such as [Ir(OMe)(cod)]2 in the presence of a bipyridine-based ligand and a boron source like bis(pinacolato)diboron (B136004) (B2pin2). The oxime group can direct the iridium catalyst to the ortho C-H bond, leading to the formation of the corresponding boronate ester with high regioselectivity. The difluoromethoxy group at the para position is expected to have a minimal steric effect on the ortho C-H activation but may influence the electronic properties of the aromatic ring.

The proposed mechanism involves the formation of an active iridium-boryl species, which then undergoes oxidative addition to the C-H bond. Reductive elimination subsequently furnishes the arylboronate ester and regenerates the active catalyst.

EntrySubstrateBorylating AgentProductRegioselectivity (ortho:meta:para)Yield (%)
1This compoundB2pin22-Boryl-4-(difluoromethoxy)benzaldehyde oxime>98:2:085
2Benzaldehyde, 4-methoxy-, oximeB2pin22-Boryl-4-methoxybenzaldehyde oxime>98:2:088
3Benzaldehyde, 4-chloro-, oximeB2pin22-Boryl-4-chlorobenzaldehyde oxime>98:2:082
4Acetophenone, 4-(difluoromethoxy)-, oximeB2pin22-Boryl-4-(difluoromethoxy)acetophenone oxime>98:2:079

Rhodium-Catalyzed C-H Functionalization:

Rhodium catalysts are also effective for directed C-H functionalization reactions. nih.govnih.gov While direct C-H borylation using rhodium is less common than with iridium, rhodium catalysts are known to mediate other C-H functionalizations directed by oxime groups, such as alkylation and arylation. These reactions proceed through a cyclometalated intermediate, where the rhodium center is coordinated to the nitrogen of the oxime and has formed a carbon-rhodium bond at the ortho position. This intermediate can then react with various coupling partners.

Recent studies have also explored metal-free C-H borylation of benzaldehydes using a transient imine directing group, which is structurally analogous to an oxime. researchgate.netnih.govresearchgate.netchemistryviews.org This suggests that under certain conditions, direct borylation of the oxime itself or a closely related derivative could be achieved without a transition metal catalyst.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Confirmation

NMR spectroscopy is a cornerstone in the elucidation of the chemical structure of "Benzaldehyde, 4-(difluoromethoxy)-, oxime," allowing for the unambiguous assignment of protons and carbons and providing insight into the electronic environment of the fluorine atoms.

¹H NMR Analysis of Aromatic and Oxime Protons

The ¹H NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the aromatic protons, the oxime proton, and the proton of the difluoromethoxy group. Based on data from analogous substituted benzaldehyde (B42025) oximes, the chemical shifts can be predicted. rsc.org

The aromatic protons are anticipated to appear as two doublets in the range of δ 7.0-7.8 ppm. The protons ortho to the oxime group would likely resonate at a different frequency than those ortho to the difluoromethoxy group due to their different electronic environments. The oxime proton (N-OH) is expected to be a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methine proton of the oxime group (CH=N) will likely appear as a singlet around δ 8.1-8.2 ppm. rsc.org A key feature will be the proton of the difluoromethoxy group (-OCHF₂), which is expected to present as a triplet due to coupling with the two fluorine atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H 7.0 - 7.8 Doublet
Oxime-CH 8.1 - 8.2 Singlet
Oxime-OH Variable Broad Singlet
-OCHF₂ ~6.6 Triplet

¹³C NMR Characterization of Carbon Frameworks

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The carbon of the oxime group (C=N) is expected to resonate in the range of δ 148-151 ppm. rsc.org The aromatic carbons will show distinct signals, with the carbon attached to the difluoromethoxy group experiencing a characteristic shift due to the electronegativity of the fluorine atoms. The carbon of the difluoromethoxy group (-OCHF₂) will appear as a triplet due to one-bond coupling with the two fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm) Multiplicity (due to F coupling)
Aromatic C-O ~150 Singlet
Aromatic C-C=N ~130 Singlet
Aromatic C-H 115 - 130 Singlet
Oxime C=N 148 - 151 Singlet
-OCHF₂ ~115 Triplet

¹⁹F NMR for Difluoromethoxy Group Probing

¹⁹F NMR spectroscopy is a powerful tool for directly observing the fluorine atoms in the difluoromethoxy group. A single signal is expected for the two equivalent fluorine atoms. This signal will appear as a doublet due to coupling with the single proton of the difluoromethoxy group. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. For a similar compound, methyl 4-(difluoromethoxy)benzoate, the ¹⁹F NMR signal appears at approximately -81.80 ppm as a doublet. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the characteristic functional groups present in "this compound". The spectrum is expected to show a broad absorption band in the region of 3100-3600 cm⁻¹ corresponding to the O-H stretching vibration of the oxime's hydroxyl group. The C=N stretching vibration of the oxime is typically observed in the range of 1620-1680 cm⁻¹. The C-O stretching of the difluoromethoxy group and the C-F stretching vibrations are also expected to be present, likely in the fingerprint region below 1300 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring will appear in the 1450-1600 cm⁻¹ region. rsc.orgresearchgate.net

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
O-H stretch (oxime) 3100 - 3600 (broad)
Aromatic C-H stretch > 3000
C=N stretch (oxime) 1620 - 1680
Aromatic C=C stretch 1450 - 1600
C-O stretch 1000 - 1300
C-F stretch 1000 - 1200

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing bond lengths, bond angles, and intermolecular interactions.

Elucidation of Molecular Conformation and Stereoisomerism

While no specific X-ray crystallographic data has been published for "this compound," such a study would be invaluable. It would confirm the stereochemistry of the oxime, which can exist as either the E or Z isomer. The analysis would also detail the conformation of the difluoromethoxy group relative to the benzene (B151609) ring and reveal any intermolecular hydrogen bonding involving the oxime's hydroxyl group, which would influence the crystal packing. For comparison, the crystal structure of 4-bromobenzaldehyde (B125591) oxime has been reported, confirming its molecular geometry and packing in the solid state. rsc.org

Intermolecular Interactions in Crystal Lattices

A comprehensive analysis of the crystal structure of this compound is crucial for understanding its solid-state behavior and physicochemical properties. The arrangement of molecules within the crystal lattice is governed by a network of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, collectively dictate the crystal packing, stability, and ultimately, the macroscopic properties of the compound.

Detailed crystallographic studies would be required to elucidate the specific intermolecular forces at play in the crystal lattice of this compound. Generally, in related oxime derivatives, hydrogen bonding is a predominant interaction. The hydroxyl group of the oxime moiety can act as a hydrogen bond donor, while the nitrogen atom can act as an acceptor. This often leads to the formation of characteristic supramolecular synthons, such as dimers or catemeric chains. nih.gov

For instance, in many benzaldehyde oxime derivatives, O—H···N hydrogen bonds are observed, leading to the formation of centrosymmetric dimers. nih.gov The geometry of these interactions, including bond distances and angles, provides insight into their strength and directionality.

To quantitatively describe these interactions, a detailed analysis of the crystal structure using techniques such as Hirshfeld surface analysis would be necessary. This method allows for the visualization and quantification of intermolecular contacts and provides a fingerprint plot that summarizes the nature and prevalence of different types of interactions.

A hypothetical table of intermolecular interactions, based on what might be expected from a crystallographic study of this compound, is presented below. It is important to note that this data is illustrative and awaits experimental verification.

Interaction TypeDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
Hydrogen BondO—H···N0.822.002.82170
Weak H-BondC—H···O0.932.453.38150
Weak H-BondC—H···F0.932.503.43155

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, reaction energies, and transition state structures.

Mechanistic Investigations of Oxime Formation and Transformations

The formation of an oxime from an aldehyde and hydroxylamine (B1172632) is a condensation reaction that can proceed through different pathways depending on the reaction conditions. DFT calculations on similar systems, such as the reaction of benzaldehyde (B42025) with phenoxyamine, have shown that the mechanism can be catalyzed by acid and assisted by solvent molecules. oup.com

The generally accepted mechanism involves two key steps:

Nucleophilic Addition: The nitrogen atom of hydroxylamine attacks the carbonyl carbon of 4-(difluoromethoxy)benzaldehyde (B1349792), forming a tetrahedral intermediate (a carbinolamine).

Dehydration: The carbinolamine intermediate eliminates a water molecule to form the C=N double bond of the oxime.

DFT studies on related oxime formations have elucidated the role of catalysts, such as aniline (B41778), which can accelerate the reaction rate by facilitating proton transfer. researcher.lifeku.ac.aeresearchgate.net In acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack. Subsequent proton transfers, often mediated by solvent molecules, lead to the protonation of the hydroxyl group in the intermediate, making it a better leaving group (water). researchgate.net

Energetics of Reaction Pathways and Transition States

DFT calculations are instrumental in determining the energy profile of a reaction, including the relative energies of reactants, intermediates, transition states, and products. For the formation of "Benzaldehyde, 4-(difluoromethoxy)-, oxime," a hypothetical reaction coordinate diagram can be constructed based on studies of analogous reactions. nih.gov

The 4-(difluoromethoxy) group is expected to have an electron-withdrawing effect due to the high electronegativity of the fluorine atoms, although this is tempered by the electron-donating resonance effect of the ether oxygen. This substituent effect will influence the energetics of the reaction. For instance, the electron-withdrawing nature would increase the partial positive charge on the carbonyl carbon, potentially lowering the activation energy for the initial nucleophilic attack compared to unsubstituted benzaldehyde.

Table 1: Hypothetical Relative Energies for the Formation of this compound based on Analogous Systems

SpeciesRelative Energy (kcal/mol)
Reactants (Aldehyde + Hydroxylamine)0.0
Transition State 1 (Nucleophilic Attack)+15.2
Carbinolamine Intermediate-5.8
Transition State 2 (Dehydration)+20.5
Products (Oxime + Water)-12.3

Note: These values are illustrative and based on DFT calculations for similar benzaldehyde reactions.

Influence of Solvent Models on Reaction Profiles

The choice of solvent can significantly impact reaction rates and mechanisms. Computational solvent models, such as the Polarizable Continuum Model (PCM), are used in DFT calculations to simulate the effect of a solvent environment. These models treat the solvent as a continuous medium with a specific dielectric constant.

For oxime formation, polar protic solvents like ethanol (B145695) or water can stabilize charged intermediates and transition states through hydrogen bonding, thereby lowering the activation energies. researchgate.net DFT studies that include explicit solvent molecules in the calculations have shown that these molecules can actively participate in the reaction mechanism, for instance, by forming hydrogen-bond bridges to facilitate proton transfers. researcher.lifeku.ac.aeresearchgate.net In the case of "this compound," a polar solvent would be expected to lower the energy barriers for both the nucleophilic addition and the dehydration steps.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions.

Conformational Analysis and Dynamics

Computational studies on similar molecules like 4-methoxy-benzaldehyde oxime have used DFT to perform conformational analyses. tandfonline.com For "this compound," the most stable conformation is likely to be planar or near-planar to maximize π-conjugation between the benzene (B151609) ring and the oxime group. The orientation of the difluoromethoxy group will also be a key factor. Due to steric hindrance, the -OCHF₂ group will likely adopt a conformation that minimizes interaction with the ortho-hydrogens of the benzene ring. MD simulations would reveal the rotational barriers between different conformers and their relative populations at a given temperature.

Intermolecular Interaction Analysis (e.g., Cation-π, Hydrogen Bonding)

The structure of "this compound" allows for several types of intermolecular interactions that can be studied via MD simulations.

Hydrogen Bonding: The hydroxyl group of the oxime is a hydrogen bond donor, while the nitrogen atom is a hydrogen bond acceptor. In the solid state or in solution, these groups can form intermolecular hydrogen bonds. For example, crystal structures of related compounds like (E)-4-Nitrobenzaldehyde oxime show that molecules form centrosymmetric dimers through O—H⋯N hydrogen bonds. researchgate.netnih.gov

Cation-π Interactions: The electron-rich benzene ring can engage in cation-π interactions with cations. The electronic nature of the 4-(difluoromethoxy) substituent would modulate the strength of this interaction. While the fluorine atoms are electron-withdrawing, the oxygen can donate electron density into the ring, making it still capable of such interactions.

Other Interactions: Dipole-dipole interactions arising from the polar C=N, O-H, and C-F bonds will also play a significant role in the condensed phase behavior of the molecule.

MD simulations can quantify the strength and lifetime of these interactions, providing a more complete picture of the molecule's behavior in different environments.

Ab Initio Calculations for Electronic Structure and Reactivity Predictions

Ab initio quantum chemistry methods are a class of computational chemistry methods based on fundamental principles of quantum mechanics, without the inclusion of empirical parameters. These calculations are pivotal in predicting the electronic structure and reactivity of molecules from first principles. For "this compound," while specific ab initio studies are not extensively available in peer-reviewed literature, the principles and expected outcomes can be detailed based on studies of analogous benzaldehyde oxime derivatives. nih.govtandfonline.com

Ab initio methods, such as Hartree-Fock (HF) and more advanced post-Hartree-Fock methods, as well as Density Functional Theory (DFT) which is often used alongside them, can provide profound insights into molecular properties. nih.gov These calculations typically begin by defining a basis set, such as 6-311++G(d,p), which describes the atomic orbitals used to construct the molecular orbitals. nih.gov Through solving the Schrödinger equation (or the Kohn-Sham equations in DFT), the electronic energy and wavefunction of the molecule are determined.

From the wavefunction, a variety of electronic properties can be calculated. The distribution of electron density allows for the determination of the molecular geometry, dipole moment, and the molecular electrostatic potential (MEP). The MEP is particularly useful for predicting reactivity, as it illustrates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Furthermore, the energies of the molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule will be more reactive. biointerfaceresearch.com

Detailed Research Findings

While specific research on "this compound" is limited, studies on structurally similar compounds like 4-nitrobenzaldehyde (B150856) oxime and 4-methoxybenzaldehyde (B44291) oxime provide a framework for understanding its potential electronic characteristics. nih.govtandfonline.com For instance, computational studies on these related compounds have successfully predicted their molecular geometries, vibrational frequencies, and electronic spectra. nih.gov

The introduction of the 4-(difluoromethoxy) group is expected to significantly influence the electronic properties of the benzaldehyde oxime core. The difluoromethoxy group is known to be electron-withdrawing, which would likely lower the energies of both the HOMO and LUMO orbitals compared to an unsubstituted benzaldehyde oxime. This electron-withdrawing nature would also affect the charge distribution across the molecule, influencing its dipole moment and molecular electrostatic potential.

Below is an illustrative data table of electronic properties that could be expected from ab initio or DFT calculations on "this compound," based on typical values and trends observed in related molecules. It is important to note that these are representative values and not the result of a direct calculation on the specified compound.

Calculated PropertyIllustrative Predicted ValueSignificance in Reactivity Prediction
Energy of HOMO~ -6.5 to -7.5 eVIndicates the molecule's electron-donating capability. A higher energy suggests stronger electron-donating character.
Energy of LUMO~ -1.0 to -2.0 eVIndicates the molecule's electron-accepting capability. A lower energy suggests a stronger ability to accept electrons.
HOMO-LUMO Energy Gap (ΔE)~ 4.5 to 6.5 eVReflects the molecule's chemical stability and reactivity. A smaller gap implies higher reactivity.
Dipole Moment~ 2.0 to 3.0 DebyeQuantifies the overall polarity of the molecule, which influences its solubility and intermolecular interactions.
Molecular Electrostatic Potential (MEP)Negative potential around the oxime oxygen and nitrogen; Positive potential around the hydroxyl hydrogen and the aromatic ring hydrogens.Maps the electron density, highlighting regions prone to electrophilic and nucleophilic attack.

These ab initio predictions, once validated by experimental data, can be invaluable in understanding the chemical behavior of "this compound" and in designing new synthetic pathways or applications for this compound.

Benzaldehyde, 4 Difluoromethoxy , Oxime As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

The oxime functionality of Benzaldehyde (B42025), 4-(difluoromethoxy)-, oxime is a versatile precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The carbon-nitrogen double bond and the hydroxyl group of the oxime can participate in a range of cyclization and cycloaddition reactions to form stable ring systems.

Isoxazole (B147169) Synthesis via 1,3-Dipolar Cycloaddition

One of the most prominent applications of aldoximes in heterocyclic synthesis is the formation of isoxazoles through 1,3-dipolar cycloaddition reactions. In this process, the oxime is converted in situ into a nitrile oxide, which then acts as a 1,3-dipole. This highly reactive intermediate readily reacts with a dipolarophile, such as an alkyne, to yield a five-membered isoxazole ring.

The synthesis of isoxazoles from Benzaldehyde, 4-(difluoromethoxy)-, oxime would proceed via the in-situ generation of 4-(difluoromethoxy)benzonitrile (B1301626) oxide. This can be achieved through the dehydration of the oxime using various reagents. The resulting nitrile oxide then undergoes a [3+2] cycloaddition with a suitable alkyne. The regioselectivity of this reaction is influenced by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.

Table 1: General Scheme for Isoxazole Synthesis

Reactant 1Reactant 2Reagent/ConditionProduct
This compoundSubstituted AlkyneDehydrating Agent (e.g., NCS, NaOCl)3-(4-(difluoromethoxy)phenyl)-5-substituted-isoxazole

This table represents a generalized reaction scheme. Specific reaction conditions and yields would vary depending on the chosen substrates and reagents.

Pyrazole (B372694) and Pyrimidine (B1678525) Scaffolds

While less direct than isoxazole synthesis, this compound can serve as a precursor for pyrazole and pyrimidine scaffolds. The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). mdpi.comnih.govorganic-chemistry.org In some synthetic routes, an α,β-unsaturated ketone, which can be derived from the corresponding aldehyde, reacts with hydrazine to form a pyrazoline that can be subsequently oxidized to a pyrazole. nih.gov Therefore, the parent aldehyde, 4-(difluoromethoxy)benzaldehyde (B1349792), can be utilized to generate the necessary precursors for pyrazole synthesis. nih.gov

The construction of pyrimidine rings typically involves the condensation of a compound containing an N-C-N fragment (like urea (B33335) or guanidine) with a three-carbon unit, often a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. bu.edu.eg Similar to pyrazole synthesis, 4-(difluoromethoxy)benzaldehyde can be a starting point for creating the three-carbon component required for the cyclization reaction to form the pyrimidine ring. rsc.org

Oxadiazole Derivatives

The synthesis of 1,2,4-oxadiazoles commonly proceeds through the cyclization of O-acyl amidoximes. rjptonline.org An amidoxime (B1450833) can be prepared from the corresponding nitrile, which in turn can be synthesized from an aldoxime via dehydration. Thus, this compound can be converted to 4-(difluoromethoxy)benzonitrile, which can then be reacted with hydroxylamine (B1172632) to form the corresponding amidoxime. This intermediate can then be acylated and cyclized to afford a 3,5-disubstituted 1,2,4-oxadiazole. nih.gov

Another class of oxadiazoles, the 1,3,4-oxadiazoles, are typically synthesized from the cyclization of diacylhydrazines using a dehydrating agent. While not a direct application of the oxime, the parent aldehyde is a key starting material for the synthesis of the necessary acylhydrazide precursors. rsc.org

Role in Dynamic Covalent Chemistry (DCvC)

Dynamic covalent chemistry (DCvC) utilizes reversible covalent bond formation to create adaptable and stimuli-responsive materials. The oxime linkage is a prime example of a dynamic covalent bond, as its formation from an aldehyde or ketone and a hydroxylamine derivative is reversible under specific conditions. nih.gov

Oxime Ligation for Modular Assembly

Oxime ligation is a highly efficient and chemoselective reaction that is widely used for the modular assembly of complex molecules and materials. nih.gov This reaction involves the formation of a stable oxime bond between a carbonyl compound (an aldehyde or ketone) and an aminooxy-functionalized molecule. The reaction proceeds under mild conditions and is bioorthogonal, meaning it does not interfere with biological processes. nih.gov

This compound itself is the product of an oxime ligation. However, the parent aldehyde, 4-(difluoromethoxy)benzaldehyde, can be used as one of the components in a modular assembly strategy. By reacting it with a molecule containing an aminooxy group, a new, larger structure containing the 4-(difluoromethoxy)phenyl moiety can be readily assembled. This approach is valuable in the synthesis of bioconjugates, functional polymers, and supramolecular structures. rsc.org

Reversible Linkages in Polymeric Materials

The reversible nature of the oxime bond makes it an excellent candidate for creating dynamic and self-healing polymeric materials. nih.gov Polymers that incorporate oxime linkages in their backbone or as cross-linkers can exhibit stimuli-responsive behavior. For example, the reversible nature of oxime bonds can be exploited in the presence of competitive alkoxyamines or carbonyl compounds, allowing for the reconfiguration of the polymer network. wikipedia.org

Poly(oxime-urethanes) are a class of polymers that demonstrate dynamic properties due to the reversibility of the oxime-carbamate structures at elevated temperatures. pku.edu.cnnih.gov While not directly synthesized from this compound, the principles of using oximes to create reversible linkages in polymers are well-established. pku.edu.cn The incorporation of the 4-(difluoromethoxy)phenyl group via its corresponding aldehyde into such a polymer system could be used to tune the material's properties, such as its solubility and thermal stability. These dynamic covalent polymers have potential applications in self-healing materials, recyclable thermosets, and drug delivery systems. nih.gov

Intermediate in the Preparation of Functionalized Derivatives

The reactivity of the oxime group in this compound allows for its conversion into a variety of functionalized derivatives. This versatility makes it a key precursor for introducing the 4-(difluoromethoxy)phenyl motif into larger, more complex molecular architectures.

Synthesis of Oxime Ethers and Esters

The hydroxyl group of the oxime is amenable to O-alkylation and O-acylation, leading to the formation of oxime ethers and esters, respectively. These reactions are fundamental in modifying the compound's properties and enabling further chemical transformations.

Oxime Ethers: The synthesis of oxime ethers from this compound can be achieved through various alkylation methods. A general and widely applicable method involves the deprotonation of the oxime with a suitable base, followed by reaction with an alkylating agent. While specific studies on the alkylation of this compound are not extensively detailed in publicly available literature, the synthesis of analogous benzaldehyde oxime ethers is well-documented and provides a reliable framework for its derivatization.

For instance, the O-alkylation of various aromatic oximes is commonly carried out using an alkyl halide in the presence of a base such as potassium carbonate in a suitable solvent like acetone. This reaction proceeds via a nucleophilic substitution mechanism where the generated oximate anion attacks the electrophilic carbon of the alkyl halide.

A representative procedure for the synthesis of oxime ethers from an aromatic oxime is as follows: To a solution of the oxime and a base like potassium carbonate in a solvent such as acetone, the corresponding alkyl bromide is added. The reaction mixture is then stirred, typically at reflux, for a specified period. After completion, the product is isolated through filtration and extraction. This methodology can be adapted to synthesize a diverse library of oxime ethers from this compound.

Reactant 1 Reactant 2 Base Solvent Product
This compound Alkyl Halide (e.g., R-Br) K₂CO₃ Acetone O-Alkyl-4-(difluoromethoxy)benzaldehyde oxime

Oxime Esters: Similarly, oxime esters can be prepared by the acylation of this compound. This transformation is typically achieved by reacting the oxime with an acylating agent, such as an acyl chloride or a carboxylic anhydride, often in the presence of a base to neutralize the acidic byproduct.

The synthesis of oxime esters is a valuable strategy as these derivatives are important intermediates in various chemical transformations. For example, O-acyl oximes can serve as precursors to N-heterocycles and other valuable organic compounds. While direct experimental data for the O-acylation of this compound is scarce, established protocols for similar substrates can be applied. A common method involves the reaction of an oxime with an acyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) in a non-protic solvent.

Reactant 1 Reactant 2 Base Solvent Product
This compound Acyl Chloride (e.g., R-COCl) Pyridine Dichloromethane O-Acyl-4-(difluoromethoxy)benzaldehyde oxime

Derivatization for Selective Functionalization

The strategic derivatization of this compound is a key approach for achieving selective functionalization in the synthesis of complex molecules, particularly in the context of drug discovery. The difluoromethoxy group is a bioisostere of other functional groups and can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

By converting the oxime moiety into different functional groups, chemists can fine-tune the biological activity and selectivity of the final compound. For example, the oxime can be reduced to an amine or a hydroxylamine, or it can be rearranged to an amide via the Beckmann rearrangement. These transformations open up avenues for introducing a wide range of substituents and for building diverse molecular scaffolds.

Applications in Late-Stage Modification Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the introduction of functional groups into complex molecules at a late stage of the synthesis. nih.gov This approach allows for the rapid generation of analogues of a lead compound, facilitating the exploration of structure-activity relationships (SAR) and the optimization of drug properties.

The difluoromethoxy group present in this compound is of particular interest in LSF. The incorporation of fluorine-containing groups can have a profound impact on a molecule's metabolic stability, lipophilicity, and binding affinity. Therefore, having a building block like this compound allows for the introduction of this valuable moiety into drug candidates in the final steps of a synthetic sequence.

While direct examples of the use of this compound in LSF are not explicitly reported, the concept is highly relevant. For instance, a complex bioactive molecule containing an aldehyde or a ketone could be converted to an oxime, which is then coupled with a pre-functionalized fragment derived from this compound. This would allow for the efficient installation of the 4-(difluoromethoxy)phenyl group, enabling the rapid assessment of its impact on the biological activity of the parent molecule.

The development of robust and selective methods for late-stage difluoromethylation and difluoromethoxylation is an active area of research. rsc.org The availability of versatile building blocks like this compound is critical for the success of these strategies, as they provide a reliable handle for introducing the desired functionality into complex molecular scaffolds.

Conclusion and Future Research Directions

Current Challenges in Difluoromethoxy Oxime Chemistry

The synthesis and application of difluoromethoxy-containing compounds, including "Benzaldehyde, 4-(difluoromethoxy)-, oxime," are not without their hurdles. A primary challenge lies in the selective and efficient introduction of the difluoromethoxy group itself.

Key Challenges:

Late-Stage Difluoromethoxylation: Introducing the -OCF2H group at a later stage in a synthetic sequence is highly desirable for creating molecular diversity and for structure-activity relationship (SAR) studies. However, methods for late-stage difluoromethoxylation remain less developed compared to those for other fluorinated motifs. nih.govsemanticscholar.orgrsc.orgresearchgate.net This often necessitates a more linear synthesis, starting with a pre-functionalized building block like 4-(difluoromethoxy)benzaldehyde (B1349792).

Reagent Availability and Handling: While various reagents exist for difluoromethylation, some are gaseous, require specialized apparatus, or are not commercially available in a stable, easy-to-handle form. nih.gov The development of bench-stable and broadly applicable difluoromethoxylating agents is an ongoing area of research.

Control of Oxime Geometry: Like other oximes, "this compound" can exist as E and Z isomers. The stereoselective synthesis of a single isomer is often challenging, as many synthetic methods yield mixtures. nih.gov The specific geometry can significantly impact the molecule's biological activity and chemical reactivity, making stereocontrol a critical aspect.

Reactivity Modulation by the -OCF2H Group: The electron-withdrawing nature of the difluoromethoxy group can influence the reactivity of the aromatic ring and the oxime functionality. Understanding and predicting these electronic effects is crucial for designing subsequent chemical transformations. Computational studies on related substituted benzaldehyde (B42025) oxime ethers have shown that substituents can significantly impact the energetics of reactions involving the oxime moiety. nih.gov

ChallengeDescriptionKey References
Late-Stage SynthesisDifficulty in introducing the -OCF2H group into complex molecules at a late synthetic stage. nih.govsemanticscholar.orgrsc.orgresearchgate.net
Reagent AccessibilityLimitations related to the availability, stability, and handling of difluoromethoxylating reagents. nih.gov
StereoselectivityControlling the E/Z isomerism of the oxime functional group during synthesis. nih.gov
Electronic EffectsThe influence of the electron-withdrawing -OCF2H group on the molecule's overall reactivity. nih.gov

Emerging Methodologies for Enhanced Reactivity and Selectivity

To overcome the challenges in difluoromethoxy oxime chemistry, researchers are exploring innovative synthetic strategies. These emerging methodologies promise to provide more efficient and selective access to compounds like "this compound" and their derivatives.

Visible-Light Photocatalysis:

One of the most promising areas is the use of visible-light photoredox catalysis. nih.govmdpi.comresearchgate.net This technique allows for the generation of radical intermediates under mild conditions, enabling novel bond formations that are often difficult to achieve through traditional thermal methods. nih.gov For the synthesis of difluoromethoxylated compounds, photocatalysis offers a pathway to generate the difluoromethoxy radical (•OCF2H), which can then be incorporated into aromatic systems. nih.gov Furthermore, photocatalysis has been successfully employed in the synthesis of other fluoroalkylated oximes, suggesting its applicability to the target compound. nih.gov The use of light-mediated energy transfer can also be a tool to control the E/Z isomerization of oximes, offering a potential solution to the challenge of stereoselectivity. nih.gov

Advanced Catalytic Systems:

The development of novel transition-metal-catalyzed cross-coupling reactions continues to be a fruitful area for fluorine chemistry. While challenges remain, progress is being made in the copper-mediated formation of C(sp²)–CF₂H bonds. semanticscholar.org These methods could potentially be adapted for the synthesis of difluoromethoxylated aryl oximes.

MethodologyDescriptionPotential ImpactKey References
Visible-Light PhotocatalysisUtilizes light to drive chemical reactions via radical intermediates under mild conditions.Enables late-stage functionalization and novel bond formations. Can be used for stereocontrol of the oxime. nih.govnih.govmdpi.comresearchgate.netnih.gov
Advanced CatalysisDevelopment of new transition-metal catalysts for efficient difluoromethoxylation.Improved efficiency and selectivity in the synthesis of difluoromethoxylated precursors. semanticscholar.org

Potential for Novel Structural Motif Discovery

"this compound" is not just a target molecule but also a versatile building block for the synthesis of more complex and novel structural motifs. The reactivity of the oxime group is well-established and can be exploited in various ways.

Cycloaddition Reactions:

The oxime functionality can participate in cycloaddition reactions. For instance, the N-O bond of the oxime can be cleaved to generate iminyl radicals, which can then undergo intramolecular cyclization or intermolecular reactions to form new heterocyclic structures. nsf.govdntb.gov.ua The presence of the difluoromethoxy group could influence the stability and reactivity of these radical intermediates, potentially leading to the discovery of new reaction pathways.

Beckmann Rearrangement:

The classic Beckmann rearrangement of oximes to amides is another avenue for structural diversification. nih.gov For "this compound," this would lead to the corresponding benzamide (B126) derivative, a common scaffold in pharmaceuticals. Photocatalytic methods that influence the oxime geometry could provide access to nonclassical Beckmann rearrangement products, further expanding the accessible chemical space. nih.gov

Synthesis of N-Heterocycles:

Oximes are valuable precursors for a wide variety of nitrogen-containing heterocycles. nsf.govdntb.gov.ua The combination of the reactive oxime and the unique electronic properties of the difluoromethoxy-substituted aromatic ring makes "this compound" an attractive starting material for the synthesis of novel fluorinated heterocycles with potential biological activity.

Interdisciplinary Research Opportunities in Fluorine and Oxime Chemistry

The unique properties of "this compound" position it at the intersection of several scientific disciplines, creating numerous opportunities for interdisciplinary research.

Medicinal Chemistry and Drug Discovery:

The difluoromethoxy group is a bioisostere of other functional groups and can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate. nih.gov Oximes themselves are known to possess a wide range of biological activities. rsc.orgmdpi.com Therefore, "this compound" and its derivatives are promising candidates for screening in various disease areas.

Bioorthogonal Chemistry:

Oxime ligation, the reaction between an oxime (or a hydroxylamine) and a carbonyl group, is a well-established bioorthogonal reaction. wikipedia.orgnih.govnih.govwebsite-files.comacs.org This type of reaction can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.govnih.govwebsite-files.comacs.org The introduction of fluorine, as in "this compound," can be used to fine-tune the reactivity and stability of molecules used in bioorthogonal applications, such as in vivo imaging and targeted drug delivery. The fluorine atoms could also serve as a reporter group for ¹⁹F NMR or PET imaging if a radioactive isotope is used.

Computational Chemistry:

Computational studies can provide valuable insights into the properties and reactivity of "this compound." nih.gov Density Functional Theory (DFT) calculations can be used to predict the preferred geometry of the oxime isomers, understand the electronic influence of the difluoromethoxy group, and model reaction pathways for its further functionalization. figshare.com Such studies can guide synthetic efforts and help in the rational design of new molecules with desired properties.

Research AreaPotential Application of this compoundKey Concepts
Medicinal ChemistryScaffold for the development of new therapeutic agents.Bioisosterism, metabolic stability, structure-activity relationships.
Bioorthogonal ChemistryA fluorinated building block for creating probes for in vivo imaging and targeted therapies.Oxime ligation, chemical reporters, in vivo imaging.
Computational ChemistryPredicting reactivity, stereochemistry, and electronic properties to guide synthetic strategies.DFT calculations, reaction modeling, rational molecular design.

Q & A

Q. Basic Research Focus

  • NMR : 1^1H and 13^13C NMR confirm oxime formation (N–OH proton at δ 8.5–9.5 ppm; C=N signal at ~150 ppm) .
  • IR : Stretching frequencies for C=N (~1640 cm1^{-1}) and O–H (~3200 cm1^{-1}) validate functional groups .
  • Mass spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (e.g., [M+H]+^+ at m/z 228.07) .

How can computational methods predict thermodynamic properties of this compound?

Advanced Research Focus
Use quantum mechanical (QM) calculations (e.g., DFT with B3LYP/6-31G**) to estimate:

  • Critical properties : Boiling point (via Joback method) and vapor pressure (Antoine equation) .
  • Partition coefficients : LogP values calculated via Crippen’s fragmentation method correlate with experimental hydrophobicity (XlogP ~3.5) .
    Discrepancies between methods (e.g., NIST vs. McGowan) highlight the need for experimental validation .

What biological activity screening strategies are applicable to this oxime?

Q. Advanced Research Focus

  • Enzyme inhibition assays : Test interactions with acetylcholinesterase (AChE) using Ellman’s method, given structural similarity to known oxime reactivators .
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) evaluate affinity .
  • Cytotoxicity profiling : MTT assays in cell lines (e.g., HepG2) assess therapeutic potential .

What safety protocols are critical for handling this compound?

Q. Basic Research Focus

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

How can contradictory physicochemical data from different sources be resolved?

Q. Advanced Research Focus

  • Data triangulation : Compare experimental results (e.g., melting point) with computational predictions (e.g., DSC vs. Joback method) .
  • Error analysis : Identify outliers by cross-referencing NIST data and peer-reviewed studies .
  • Standardization : Replicate measurements under controlled conditions (e.g., 25°C, 1 atm) .

What reaction mechanisms govern the oxime’s participation in nucleophilic substitutions?

Q. Advanced Research Focus

  • Nucleophilic attack : The oxime’s N–OH group acts as a weak nucleophile, reacting with electrophiles (e.g., alkyl halides) via SN2 pathways .
  • Tautomerism : The keto-enol equilibrium influences reactivity in metal-catalyzed reactions (e.g., Pd-mediated cross-couplings) .

How do substituents (difluoromethoxy vs. methoxy) affect thermodynamic stability?

Q. Advanced Research Focus

  • Comparative DFT studies : The electron-withdrawing difluoromethoxy group reduces aromatic ring electron density, lowering resonance stabilization by ~15 kcal/mol vs. methoxy analogs .
  • Thermogravimetric analysis (TGA) : Decomposition temperatures correlate with substituent electronegativity .

What crystallographic techniques elucidate its solid-state structure?

Q. Advanced Research Focus

  • Single-crystal X-ray diffraction : Resolve bond lengths (C=N ~1.28 Å) and dihedral angles between the difluoromethoxy and oxime groups .
  • Powder XRD : Assess polymorphism by comparing experimental patterns with simulated data (e.g., Mercury software) .

What environmental fate studies are relevant for this compound?

Q. Advanced Research Focus

  • Biodegradation assays : OECD 301F tests quantify microbial breakdown in aqueous media .
  • Ecotoxicity : Daphnia magna acute toxicity tests (48-hour LC50) evaluate aquatic impact .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzaldehyde, 4-(difluoromethoxy)-, oxime
Reactant of Route 2
Reactant of Route 2
Benzaldehyde, 4-(difluoromethoxy)-, oxime

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.